![molecular formula C20H16Cl2O4 B12206636 (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12206636.png)
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
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Overview
Description
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that includes a benzofuran ring, a dichlorobenzylidene group, and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the dichlorobenzylidene group through a condensation reaction. The final step involves esterification to introduce the dimethylpropanoate group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Research indicates that derivatives of benzofuran compounds can exhibit anti-inflammatory and anti-cancer activities.
Case Study : A study published in the Journal of Medicinal Chemistry explored various benzofuran derivatives and their effects on cancer cell lines. The results indicated that compounds similar to (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran demonstrated significant cytotoxicity against breast cancer cells .
Antimicrobial Activity
Another significant application is in the field of antimicrobial agents. The presence of the dichlorobenzylidene moiety enhances the compound's ability to inhibit bacterial growth.
Research Findings : A comparative study on various benzofuran derivatives showed that those containing halogen substituents exhibited improved antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Material Science
The unique structure of this compound allows it to be utilized in materials science, particularly in the development of polymers and coatings.
Application Example : The synthesis of polymeric materials incorporating benzofuran units has been explored for their optical properties. These materials can be used in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .
Data Tables
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Nitrazolam and Clonazolam: Designer benzodiazepines with similar structural features.
Uniqueness
What sets (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule with potential pharmacological applications. Its structural characteristics suggest a range of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C24H24Cl2O5, with a molecular weight of approximately 455.3 g/mol. The IUPAC name reflects its complex structure, which includes a benzofuran moiety and a dichlorobenzylidene group.
Property | Value |
---|---|
Molecular Formula | C24H24Cl2O5 |
Molecular Weight | 455.3 g/mol |
IUPAC Name | This compound |
InChI Key | JTZFSKPLAZGEJH-UUYOSTAYSA-N |
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives. For example, compounds featuring similar structural elements have been documented to induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation: By interfering with cell cycle progression.
- Induction of oxidative stress: Leading to cellular damage and apoptosis.
A notable study reported that derivatives incorporating a benzofuran structure exhibited enhanced cytotoxicity against cancer cell lines compared to their analogs lacking this moiety .
The biological effects of This compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cellular metabolism in pathogens or cancer cells.
- Receptor Modulation: It could act on specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to (2Z)-2-(2,4-dichlorobenzylidene) demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that certain benzofuran derivatives led to significant reductions in cell viability. The study highlighted the role of oxidative stress in mediating these effects and suggested further exploration into the therapeutic potential of these compounds .
Properties
Molecular Formula |
C20H16Cl2O4 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H16Cl2O4/c1-20(2,3)19(24)25-13-6-7-14-16(10-13)26-17(18(14)23)8-11-4-5-12(21)9-15(11)22/h4-10H,1-3H3/b17-8- |
InChI Key |
XUJFHXRXTHFABN-IUXPMGMMSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
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